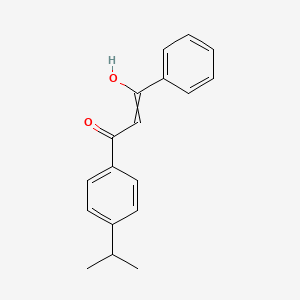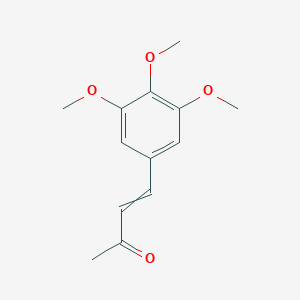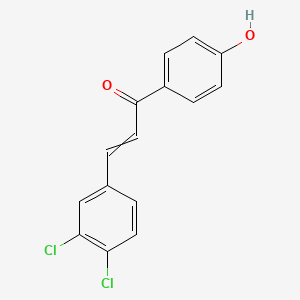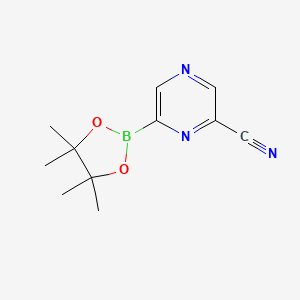
Potassium 4-hydroxynaphthalen-1-YL sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 4-hydroxynaphthalen-1-YL sulfate, also known as potassium 1-hydroxy-4-naphthol sulfate, is a chemical compound with the molecular formula C10H7KO5S. It is a pale-brown solid that is used in various chemical and industrial applications. This compound is known for its stability and reactivity, making it a valuable substance in synthetic chemistry and other scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of potassium 4-hydroxynaphthalen-1-YL sulfate typically involves the sulfonation of 4-hydroxynaphthalene followed by neutralization with potassium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. For instance, the sulfonation can be carried out using sulfuric acid, and the resulting sulfonic acid is then neutralized with potassium hydroxide to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium 4-hydroxynaphthalen-1-YL sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form naphthols and other reduced products.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various substituted naphthalene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions can be facilitated by reagents like halogens, acids, and bases under appropriate conditions.
Major Products: The major products formed from these reactions include quinones, naphthols, and various substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Potassium 4-hydroxynaphthalen-1-YL sulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound is used in biochemical assays and as a staining agent in microscopy.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of potassium 4-hydroxynaphthalen-1-YL sulfate involves its interaction with various molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor or activator, depending on the specific context. The hydroxyl group and the sulfate moiety play crucial roles in its reactivity and interaction with other molecules. The compound can participate in redox reactions, influencing cellular processes and metabolic pathways .
Comparaison Avec Des Composés Similaires
Potassium hydrogen sulfate: Used as a catalyst in organic reactions and has similar sulfate functionality.
Amidoalkyl naphthols: These compounds share the naphthol core structure and are used in similar synthetic applications
Uniqueness: Potassium 4-hydroxynaphthalen-1-YL sulfate is unique due to its specific combination of hydroxyl and sulfate groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific reactivity patterns and stability .
Propriétés
Formule moléculaire |
C10H7KO5S |
|---|---|
Poids moléculaire |
278.32 g/mol |
Nom IUPAC |
potassium;(4-hydroxynaphthalen-1-yl) sulfate |
InChI |
InChI=1S/C10H8O5S.K/c11-9-5-6-10(15-16(12,13)14)8-4-2-1-3-7(8)9;/h1-6,11H,(H,12,13,14);/q;+1/p-1 |
Clé InChI |
BHGORACDAWGRSQ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2OS(=O)(=O)[O-])O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{[3-(trifluoromethyl)phenyl]methylidene}thiophene-2-carbohydrazide](/img/structure/B11724574.png)




![2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11724612.png)
![(E)-N-[1-(Piperidin-1-YL)propan-2-ylidene]hydroxylamine](/img/structure/B11724616.png)
![2-(1H-pyrrol-1-yl)-N'-[(thiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11724621.png)
![3-Hydroxy-2-[2-(3-methylphenyl)diazen-1-yl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B11724631.png)



![2-{2-[1-(4-Methoxyphenyl)ethylidene]hydrazin-1-ylidene}-1,3-thiazolidin-4-one](/img/structure/B11724653.png)
